HEXAKIS-(2,6-DI-O-PENTYL)-alpha-CYCLODEXTRIN
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HEXAKIS-(2,6-DI-O-PENTYL)-alpha-CYCLODEXTRIN is a modified cyclodextrin derivative known for its unique structural properties and applications in chiral separation techniques. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by α-1,4-glycosidic bonds, forming a truncated cone shape. The modification with pentyl groups enhances its ability to form inclusion complexes with various molecules, making it valuable in analytical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of HEXAKIS-(2,6-DI-O-PENTYL)-alpha-CYCLODEXTRIN involves the selective alkylation of the hydroxyl groups at the 2 and 6 positions of the glucose units in alpha-cyclodextrin. This is typically achieved using pentyl halides under basic conditions. The reaction is carried out in an organic solvent, such as dimethyl sulfoxide (DMSO), with a base like sodium hydride (NaH) to deprotonate the hydroxyl groups, facilitating the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. The product is then purified using techniques such as recrystallization or chromatography to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
HEXAKIS-(2,6-DI-O-PENTYL)-alpha-CYCLODEXTRIN primarily undergoes inclusion complexation reactions due to its ability to encapsulate guest molecules within its hydrophobic cavity. This property is utilized in various chemical reactions, including:
Oxidation: The compound can form inclusion complexes with oxidizing agents, enhancing their stability and reactivity.
Reduction: Similar to oxidation, it can stabilize reducing agents through complexation.
Substitution: The pentyl groups can participate in substitution reactions, allowing further functionalization of the cyclodextrin.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄). The reactions are typically carried out under mild conditions to preserve the integrity of the cyclodextrin structure .
Major Products Formed
The major products formed from these reactions are inclusion complexes where the guest molecules are encapsulated within the cyclodextrin cavity. These complexes exhibit enhanced stability and reactivity, making them useful in various applications .
Applications De Recherche Scientifique
HEXAKIS-(2,6-DI-O-PENTYL)-alpha-CYCLODEXTRIN has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of HEXAKIS-(2,6-DI-O-PENTYL)-alpha-CYCLODEXTRIN involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin encapsulates the guest molecule, while the hydrophilic exterior interacts with the surrounding environment. This inclusion complexation enhances the solubility, stability, and reactivity of the guest molecules. The molecular targets and pathways involved depend on the specific guest molecule being encapsulated .
Comparaison Avec Des Composés Similaires
HEXAKIS-(2,6-DI-O-PENTYL)-alpha-CYCLODEXTRIN is unique compared to other cyclodextrin derivatives due to its specific modification with pentyl groups. Similar compounds include:
Heptakis(2,6-di-O-pentyl)-beta-cyclodextrin: Modified beta-cyclodextrin with similar properties but different cavity size.
Octakis(2,6-di-O-pentyl)-gamma-cyclodextrin: Modified gamma-cyclodextrin with a larger cavity size, suitable for larger guest molecules.
Heptakis(2,6-di-O-methyl)-beta-cyclodextrin: Another modified beta-cyclodextrin with methyl groups instead of pentyl groups, offering different inclusion properties.
These similar compounds highlight the versatility of cyclodextrin derivatives in various applications, with each modification providing unique properties tailored to specific needs .
Activité Biologique
HEXAKIS-(2,6-DI-O-PENTYL)-alpha-cyclodextrin (HP-α-CD) is a modified cyclodextrin that has garnered attention for its unique biological activities and potential applications in various fields, including pharmaceuticals and biochemistry. This article explores the biological activity of HP-α-CD, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 120336-45-0
- Molecular Formula : C96H180O30
- Molecular Weight : 1814.44 g/mol
Mechanisms of Biological Activity
HP-α-CD exhibits several biological activities primarily due to its ability to form inclusion complexes with various hydrophobic compounds. This property enhances the solubility and stability of drugs, improving their bioavailability and therapeutic effects.
1. Cholesterol Crystal Interaction
A study highlighted HP-α-CD's capacity to inhibit cholesterol crystal (CC)-induced inflammation, a significant factor in atherosclerosis. It was found to reduce complement activation and reactive oxygen species (ROS) production in immune cells, suggesting its potential as a therapeutic agent against inflammatory diseases .
2. Antimicrobial Activity
HP-α-CD has shown promise in enhancing the antimicrobial properties of certain drugs. For instance, when complexed with antibiotics like enrofloxacin, it significantly improved their solubility and antibacterial efficacy against pathogens such as Escherichia coli and Staphylococcus aureus .
Study 1: Anti-inflammatory Effects
In a controlled experiment involving a mouse model of atherosclerosis, HP-α-CD was administered to assess its effect on CC-induced inflammation. Results indicated a marked reduction in complement activation and inflammatory markers compared to controls, demonstrating its potential as a novel anti-inflammatory agent .
Study 2: Drug Delivery Systems
Research on drug delivery systems utilizing HP-α-CD has revealed its effectiveness in enhancing the solubility of poorly soluble drugs. For example, studies showed that complexing HP-α-CD with hydrophobic drugs led to improved pharmacokinetics and therapeutic outcomes in various animal models .
Comparative Analysis of Cyclodextrins
The following table summarizes the biological activity of different cyclodextrin derivatives compared to HP-α-CD:
Cyclodextrin Derivative | Antimicrobial Activity | Anti-inflammatory Effect | Drug Solubilization |
---|---|---|---|
HP-α-CD | High | Significant | Excellent |
2-Hydroxypropyl-β-Cyclodextrin | Moderate | Moderate | Good |
Heptakis(2,6-di-O-methyl)-β-CD | Low | Minimal | Fair |
Propriétés
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-32,34,36,38,40,42-hexapentoxy-5,10,15,20,25,30-hexakis(pentoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,33,35,37,39,41-hexol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C96H180O30/c1-13-25-37-49-103-61-67-79-73(97)85(109-55-43-31-19-7)91(115-67)122-80-68(62-104-50-38-26-14-2)117-93(87(74(80)98)111-57-45-33-21-9)124-82-70(64-106-52-40-28-16-4)119-95(89(76(82)100)113-59-47-35-23-11)126-84-72(66-108-54-42-30-18-6)120-96(90(78(84)102)114-60-48-36-24-12)125-83-71(65-107-53-41-29-17-5)118-94(88(77(83)101)112-58-46-34-22-10)123-81-69(63-105-51-39-27-15-3)116-92(121-79)86(75(81)99)110-56-44-32-20-8/h67-102H,13-66H2,1-12H3/t67-,68-,69-,70-,71-,72-,73+,74+,75+,76+,77+,78+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWDHAAIBGLSBD-LUCAGSRHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCC1C2C(C(C(O1)OC3C(OC(C(C3O)OCCCCC)OC4C(OC(C(C4O)OCCCCC)OC5C(OC(C(C5O)OCCCCC)OC6C(OC(C(C6O)OCCCCC)OC7C(OC(O2)C(C7O)OCCCCC)COCCCCC)COCCCCC)COCCCCC)COCCCCC)COCCCCC)OCCCCC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)OCCCCC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)OCCCCC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)OCCCCC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)OCCCCC)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)OCCCCC)COCCCCC)COCCCCC)COCCCCC)COCCCCC)COCCCCC)OCCCCC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C96H180O30 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1814.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.